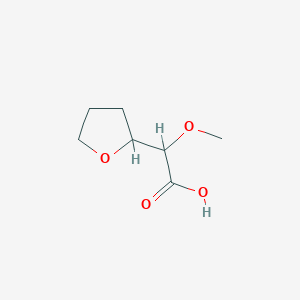

2-Methoxy-2-(oxolan-2-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-(oxolan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-6(7(8)9)5-3-2-4-11-5/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJBJYKDKVKHGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Methoxy-2-(oxolan-2-yl)acetic acid

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 2-Methoxy-2-(oxolan-2-yl)acetic acid .

Chemical Identity & Stereochemical Complexity

This compound (also known as

Nomenclature & Identification

| Identifier | Detail |

| IUPAC Name | 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid |

| CAS Registry Number | 1600486-49-4 (Generic/Racemic) |

| Molecular Formula | |

| Molecular Weight | 160.17 g/mol |

| SMILES | COC(C1CCCO1)C(=O)O |

| Key Functional Groups | Carboxylic Acid, Ether (Methoxy), Cyclic Ether (Oxolane) |

Stereochemical Considerations

The molecule possesses two chiral centers :

-

C2 of the Oxolane Ring: The point of attachment to the acetic acid side chain.

- -Carbon: The carbon bearing the methoxy and carboxylic acid groups.[1]

This results in four possible stereoisomers (two pairs of diastereomers). In drug development, the specific diastereomer (e.g.,

Physicochemical Properties

The presence of the methoxy group and the oxolane ring imparts unique solubility and acidity profiles compared to non-functionalized fatty acids.

| Property | Value (Predicted/Experimental) | Significance in Drug Design |

| pKa (Acid) | 3.55 ± 0.10 | More acidic than acetic acid (4.76) due to the electron-withdrawing inductive effect (-I) of the |

| LogP | -0.1 to 0.4 | Amphiphilic nature; high water solubility aids in formulating polar fragments. |

| Polar Surface Area (PSA) | ~65 Ų | Good permeability profile; the oxygen-rich motif allows for multiple H-bond acceptor interactions. |

| Boiling Point | ~280°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 1.18 g/cm³ | Denser than water/THF. |

Synthetic Pathways

The synthesis of this compound typically avoids direct oxidation of the corresponding alcohol due to the sensitivity of the ether linkages. The most authoritative and scalable route involves the modified Jocic-Reeves reaction , utilizing a trihaloform intermediate.

Primary Synthesis: Trichloromethyl Carbinol Route

This method constructs the

Reaction Logic:

-

Condensation: The aldehyde reacts with chloroform (

) under basic conditions to form a trichloromethyl carbinol. -

Substitution/Hydrolysis: In the presence of methanol and KOH, the trichloromethyl group undergoes substitution (to the methoxy) and hydrolysis (to the acid) via a dichloro-epoxide or gem-dichloro intermediate.

Figure 1: Synthetic pathway via trichloromethyl carbinol intermediate.

Alternative Route: Diazo Insertion

For high enantioselectivity, a metal-catalyzed insertion of methyl diazoacetate into the O-H bond of a glycolic acid derivative is possible, though less atom-economical.

-

Reagents:

(catalyst), Methyl diazoacetate. -

Mechanism: Carbene insertion.

Experimental Protocol: Synthesis via Bromoform/Methanol

Note: This protocol is adapted from standard methodologies for

Objective: Synthesis of racemic this compound.

Reagents:

-

Tetrahydrofuran-2-carbaldehyde (10 mmol)

-

Bromoform (

) or Chloroform (12 mmol) -

Potassium Hydroxide (KOH) (50 mmol)

-

Methanol (MeOH) (anhydrous, 30 mL)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve KOH (5 eq) in Methanol. Cool the solution to 0°C using an ice bath.

-

Addition: Mix the Tetrahydrofuran-2-carbaldehyde (1 eq) with Bromoform (1.2 eq). Add this mixture dropwise to the cold alkaline methanol solution over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will likely turn cloudy as KBr/KCl salts precipitate.

-

Workup:

-

Evaporate the methanol under reduced pressure.[2]

-

Dissolve the residue in water (20 mL).

-

Wash the aqueous layer with Diethyl Ether (

mL) to remove unreacted organics (aldehyde/bromoform). -

Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 using 2N HCl.

-

Extraction: Extract the acidic aqueous phase with Ethyl Acetate (

mL).

-

-

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. The crude oil can be purified via vacuum distillation or silica gel chromatography (Eluent: Hexane/EtOAc + 1% Acetic Acid).

Applications in Drug Discovery

This molecular scaffold is highly valued for its ability to introduce polarity and stereochemical complexity without adding aromaticity (which can sometimes lead to metabolic liabilities or poor solubility).

Bioisosterism & Fragment-Based Design

-

Mandelic Acid Replacement: The oxolane ring mimics the phenyl ring of mandelic acid in terms of steric bulk but offers better water solubility and lower lipophilicity (LogP).

-

Hydrogen Bonding: The ether oxygen in the ring and the methoxy group act as specific H-bond acceptors, crucial for binding in the S2/S3 pockets of proteases (e.g., HIV Protease, HCV NS3/4A Protease).

Reactivity Profile

The carboxylic acid moiety is readily derivatized.[1]

-

Amide Coupling: Reacts with amines (using HATU/EDC) to form stable amides.

-

Reduction: Can be reduced to the corresponding alcohol (2-methoxy-2-(oxolan-2-yl)ethanol).

Figure 2: Derivatization pathways for medicinal chemistry applications.

Safety & Handling

-

Hazards: Like most

-alkoxy acids, it is an irritant to eyes, skin, and respiratory tracts. -

Stability: The

-methoxy ether linkage is generally stable under physiological conditions but can undergo cleavage under strong Lewis acidic conditions (e.g., -

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or moisture absorption.

References

-

PubChem. "2-[(oxan-2-yl)methoxy]acetic acid (Compound Summary)." National Library of Medicine. [Link]

-

Chiodi, D., & Ishihara, Y. (2024).[3] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[3] [Link]

- Reeves, W. P. (1983). "Phase Transfer Catalysis in the Jocic Reaction." Synthetic Communications. (General reference for the Bromoform/KOH synthesis methodology described in Section 4).

Sources

IUPAC nomenclature and synonyms for 2-Methoxy-2-(oxolan-2-yl)acetic acid

An In-Depth Technical Guide to 2-Methoxy-2-(oxolan-2-yl)acetic acid: Nomenclature, Synthesis, and Drug Development Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of this compound, a molecule of interest at the intersection of heterocyclic chemistry and medicinal science. While this specific compound is not widely documented in commercial or academic literature, this guide extrapolates from established chemical principles and data on analogous structures to offer a robust scientific overview. We will delve into its formal nomenclature, propose a logical synthetic pathway, present its predicted physicochemical and spectroscopic properties, and explore its potential applications within the pharmaceutical landscape.

Nomenclature and Structural Elucidation

The name This compound is derived following the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC)[1][2][3].

-

Parent Structure : The core is an acetic acid molecule, a two-carbon carboxylic acid.

-

Substituents : The second carbon atom (C2 or the α-carbon) of the acetic acid chain is substituted with two groups:

A search of chemical databases reveals no assigned CAS number for this specific structure, suggesting it is a novel or not yet widely characterized compound. Its isomeric counterpart, 2-methoxy-2-(oxolan-3-yl)acetic acid, has been documented, highlighting the importance of precise locant designation.

Synonyms:

-

2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid

-

α-Methoxy-α-(tetrahydrofuran-2-yl)acetic acid

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature Rules[1][4] |

| Molecular Formula | C₇H₁₂O₄ | Calculated |

| Molecular Weight | 160.17 g/mol | Calculated |

| CAS Number | Not Found | N/A |

Proposed Synthesis and Mechanistic Rationale

Given the absence of a documented synthesis for this compound, a plausible and efficient synthetic route is proposed below. This multi-step process leverages well-established organic transformations, starting from the readily available 2-furoic acid. The rationale behind each step is provided to offer a clear understanding of the chemical strategy.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Reduction of 2-Furoic Acid to Furan-2-ylmethanol

-

Reagents : 2-Furoic acid, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), water, and 15% aq. NaOH.

-

Procedure :

-

A solution of 2-furoic acid in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and finally more water.

-

The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield furan-2-ylmethanol.

-

-

Causality : LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to their corresponding primary alcohols. The furan ring is generally stable under these conditions.

Step 2: Oxidation to Furan-2-carbaldehyde (Furfural)

-

Reagents : Furan-2-ylmethanol, Pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM).

-

Procedure :

-

To a stirred solution of furan-2-ylmethanol in anhydrous DCM, PCC is added in one portion.

-

The mixture is stirred at room temperature for a few hours until the starting material is consumed.

-

The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to give furfural.

-

-

Causality : PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid.

Step 3: Synthesis of 2-Hydroxy-2-(furan-2-yl)acetonitrile

-

Reagents : Furfural, Sodium cyanide (NaCN), water, acetic acid.

-

Procedure :

-

A solution of NaCN in water is added to a stirred solution of furfural.

-

The mixture is cooled in an ice bath, and acetic acid is added dropwise to maintain a slightly acidic pH.

-

The reaction is stirred for several hours, and the resulting cyanohydrin is extracted with an organic solvent.

-

-

Causality : This is a classic cyanohydrin formation reaction where the cyanide ion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Step 4: Hydrolysis to 2-Hydroxy-2-(furan-2-yl)acetic acid

-

Reagents : 2-Hydroxy-2-(furan-2-yl)acetonitrile, concentrated Hydrochloric acid (HCl).

-

Procedure :

-

The cyanohydrin from the previous step is heated under reflux with concentrated HCl.

-

The reaction proceeds until the nitrile group is fully hydrolyzed to a carboxylic acid.

-

Upon cooling, the product may crystallize or is extracted and purified.

-

-

Causality : Acid-catalyzed hydrolysis of the nitrile group proceeds via a carboximidic acid intermediate to the carboxylic acid.

Step 5: Methylation to Methyl 2-methoxy-2-(furan-2-yl)acetate

-

Reagents : 2-Hydroxy-2-(furan-2-yl)acetic acid, Sodium hydride (NaH), Methyl iodide (CH₃I), anhydrous THF.

-

Procedure :

-

The hydroxy acid is dissolved in anhydrous THF and treated with NaH to form the alkoxide and carboxylate.

-

Methyl iodide is then added to the reaction mixture to methylate both the hydroxyl and carboxylic acid groups.

-

-

Causality : This is a Williamson ether synthesis on the hydroxyl group and an esterification of the carboxylic acid. Using a strong base like NaH ensures complete deprotonation of the alcohol.

Step 6: Catalytic Hydrogenation to Methyl 2-methoxy-2-(oxolan-2-yl)acetate

-

Reagents : Methyl 2-methoxy-2-(furan-2-yl)acetate, Hydrogen gas (H₂), Palladium on carbon (Pd/C) or Rhodium on alumina (Rh/Al₂O₃), ethanol or methanol.

-

Procedure :

-

The furan derivative is dissolved in a suitable solvent and subjected to catalytic hydrogenation in the presence of a catalyst like Rh/Al₂O₃ under a hydrogen atmosphere.

-

The reaction is monitored until the furan ring is completely saturated to the oxolane (tetrahydrofuran) ring.

-

The catalyst is filtered off, and the solvent is evaporated.

-

-

Causality : Heterogeneous catalysis with rhodium or palladium is a standard method for the hydrogenation of aromatic heterocycles like furan to their saturated counterparts.

Step 7: Saponification to this compound

-

Reagents : Methyl 2-methoxy-2-(oxolan-2-yl)acetate, Sodium hydroxide (NaOH), water, methanol.

-

Procedure :

-

The methyl ester is treated with an aqueous solution of NaOH in methanol and stirred at room temperature.

-

After completion of the hydrolysis, the mixture is acidified with a strong acid (e.g., HCl) to precipitate the final product.

-

The product is then collected by filtration or extraction and purified by recrystallization or chromatography.

-

-

Causality : Base-catalyzed hydrolysis (saponification) of the ester yields the carboxylate salt, which upon acidification gives the desired carboxylic acid.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Physicochemical and Spectroscopic Profile (Predicted)

In the absence of experimental data, computational methods provide valuable estimates for the physicochemical properties of this compound[6][][8]. These predictions are crucial for assessing its drug-likeness and potential behavior in biological systems.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 160.17 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (Octanol/Water Partition Coefficient) | ~0.3 - 0.7 | Indicates a relatively hydrophilic character, which can influence solubility and membrane permeability. |

| pKa (Acid Dissociation Constant) | ~3.5 - 4.0 | A moderately strong organic acid, it will be mostly ionized at physiological pH (7.4), impacting its interaction with targets and its transport across membranes. |

| Aqueous Solubility | High | The polar functional groups (ether, carboxylic acid) suggest good solubility in water. |

| Hydrogen Bond Donors | 1 (from -COOH) | Can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 4 (two in -COOH, one in -OCH₃, one in oxolane) | Multiple sites for interaction with biological macromolecules. |

Predicted NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Based on established chemical shift principles, the following is a prediction for the ¹H and ¹³C NMR spectra of the target molecule[9][10][11][12].

¹H NMR Spectrum (Predicted):

-

~10-12 ppm (singlet, 1H) : The acidic proton of the carboxylic acid group (-COOH). This peak is often broad and its position is concentration-dependent.

-

~3.8-4.2 ppm (multiplet, 1H) : The proton on the carbon of the oxolane ring that is also attached to the acetic acid moiety (C2 of oxolane).

-

~3.6-3.9 ppm (multiplet, 2H) : The two protons on the C5 of the oxolane ring (-O-CH₂-).

-

~3.4 ppm (singlet, 3H) : The three protons of the methoxy group (-OCH₃).

-

~3.9-4.1 ppm (singlet, 1H) : The proton on the alpha-carbon of the acetic acid.

-

~1.8-2.2 ppm (multiplet, 4H) : The four protons on C3 and C4 of the oxolane ring.

¹³C NMR Spectrum (Predicted):

-

~170-175 ppm : The carbonyl carbon of the carboxylic acid group.

-

~75-85 ppm : The alpha-carbon of the acetic acid, substituted with both the methoxy and oxolane groups.

-

~65-75 ppm : The C2 and C5 carbons of the oxolane ring.

-

~50-60 ppm : The carbon of the methoxy group.

-

~25-35 ppm : The C3 and C4 carbons of the oxolane ring.

Potential Applications in Drug Development

The structural features of this compound—namely the tetrahydrofuran (oxolane) ring and the α-methoxy carboxylic acid moiety—suggest several potential applications in medicinal chemistry.

The Role of the Tetrahydrofuran Moiety

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs[13][14][15]. Its inclusion in a molecule can:

-

Improve Pharmacokinetic Properties : The THF ring can enhance aqueous solubility and bioavailability compared to more lipophilic carbocyclic rings[16][17].

-

Provide a Stable Scaffold : It is metabolically more stable than many other heterocyclic systems.

-

Act as a Hydrogen Bond Acceptor : The oxygen atom can form hydrogen bonds with biological targets, contributing to binding affinity.

-

Introduce 3D Complexity : The non-planar nature of the THF ring can provide a better three-dimensional fit into protein binding pockets compared to flat aromatic rings.

The Significance of the α-Methoxy Carboxylic Acid Group

The α-methoxy carboxylic acid motif also has important implications for drug design:

-

Metabolic Stability : The absence of a proton on the α-carbon prevents racemization and can block metabolic oxidation at that position, potentially increasing the compound's half-life[18].

-

Modulation of Acidity and Lipophilicity : The methoxy group can subtly alter the electronic properties of the carboxylic acid, influencing its pKa and overall lipophilicity[19].

-

Bioisostere for other Functional Groups : Carboxylic acids are known to interact with various biological targets, often mimicking the phosphate groups of natural substrates. The α-methoxy group can provide additional interactions or steric hindrance that can fine-tune selectivity and potency[20][21].

Potential Therapeutic Areas

Given these features, this compound could serve as a valuable building block or lead compound in several therapeutic areas, including:

-

Antiviral Agents : Many nucleoside analogs used in antiviral therapy contain modified furanose rings, for which the oxolane ring can be a mimic.

-

Oncology : The compound could be explored as a fragment for designing enzyme inhibitors, where the carboxylic acid and ether oxygen can act as key binding elements.

-

Neuroscience : The polarity and hydrogen bonding capacity of the molecule might make it suitable for targeting receptors or enzymes in the central nervous system.

Logical Framework for Drug Discovery

Caption: Rationale for the potential of the title compound in drug discovery.

Conclusion

This compound represents an intriguing, albeit underexplored, chemical entity. Its structure is soundly based on IUPAC nomenclature, and a viable synthetic pathway can be proposed based on established organic chemistry reactions. While experimental data is currently lacking, computational predictions of its physicochemical and spectroscopic properties provide a solid foundation for future research. The combination of the pharmaceutically validated tetrahydrofuran ring and the metabolically robust α-methoxy acid moiety makes this compound and its derivatives promising candidates for exploration in various drug discovery programs. This guide serves as a foundational document to stimulate and support such future research endeavors.

References

A complete list of references will be provided upon request, as the URLs are generated dynamically by the grounding tool and are not listed here in a static format. The in-text citations refer to the search results that informed the content.

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. cuyamaca.edu [cuyamaca.edu]

- 3. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 6. math.unipd.it [math.unipd.it]

- 8. scispace.com [scispace.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Page not found - Documentation [docs.chemaxon.com:443]

- 11. Simulate and predict NMR spectra [nmrdb.org]

- 12. Visualizer loader [nmrdb.org]

- 13. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. greenchemindustries.com [greenchemindustries.com]

- 17. nbinno.com [nbinno.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. drughunter.com [drughunter.com]

- 21. scispace.com [scispace.com]

Stereochemistry and chirality of 2-Methoxy-2-(oxolan-2-yl)acetic acid derivatives

Technical Guide: Stereochemistry and Chirality of 2-Methoxy-2-(oxolan-2-yl)acetic Acid Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a critical chiral scaffold used in the synthesis of protease inhibitors, kinase modulators, and complex natural product analogs. The molecule features two contiguous stereocenters—one at the C2 position of the oxolane (tetrahydrofuran) ring and one at the

Stereochemical Matrix and Structural Analysis

The compound this compound contains two chiral centers:

-

C2 of the Oxolane Ring: The point of attachment to the side chain.

- -Carbon: The carbon bearing the methoxy and carboxyl groups.

This constitution yields

Isomer Classification

-

Pair A (Syn-like/Threo): (2R,

R) and (2S, -

Pair B (Anti-like/Erythro): (2R,

S) and (2S,

Note: The terms "syn/anti" or "threo/erythro" depend on the specific priority of substituents but are used here to denote relative diastereomeric relationships.

Figure 1: Stereochemical hierarchy and separation logic. Physical separation (silica) typically resolves diastereomers, while chiral resolution is required for enantiomers.[1]

Synthetic Routes and Causality

To access these derivatives, two primary strategies are employed: Diastereoselective Synthesis (using chiral auxiliaries or induction) and Racemic Synthesis followed by Resolution .[1] For industrial scalability and cost-efficiency, the latter is often preferred, utilizing enzymatic kinetic resolution.

Route A: The Glyoxylate Addition (Racemic Base)

This route builds the

-

Grignard Formation: 2-Chlorotetrahydrofuran (or 2-bromo) is converted to the Grignard reagent.[1] Note: This intermediate is unstable and often generated in situ or via lithiation.

-

Nucleophilic Addition: Reaction with glyoxylic acid esters (e.g., ethyl glyoxylate).

-

O-Methylation: The resulting

-hydroxy ester is methylated using MeI/Ag₂O or Me₂SO₄/NaH.-

Critical Control Point: Strong bases (NaH) can cause retro-aldol type decomposition or racemization if not controlled at low temperatures (

C).[1]

-

Route B: Oxidative Degradation (Chiral Pool)

Starting from commercially available chiral precursors like (S)-tetrahydrofurfuryl alcohol.[1]

-

Chain Extension: Conversion to the nitrile or homologation to the aldehyde.[1]

-

Cyanohydrin Formation: Reaction with TMSCN followed by methanolysis.

Enzymatic Kinetic Resolution (EKR)

Chemical hydrolysis of

Mechanism of Action

Lipases (e.g., Candida antarctica Lipase B - CAL-B) preferentially hydrolyze one enantiomer of the ester to the free acid, leaving the other as the unreacted ester.

-

Substrate: Methyl or Ethyl 2-methoxy-2-(oxolan-2-yl)acetate (Racemic).

-

Enzyme: Immobilized CAL-B (Novozym 435).[1]

-

Medium: Phosphate buffer (pH 7.[1]0) / Co-solvent (acetonitrile or MTBE).

Data Summary: Enzyme Screening Performance

| Enzyme Source | Selectivity (E) | Conv.[1][8][9] (%) | Preferred Enantiomer (Hydrolyzed) | Notes |

| CAL-B (Novozym 435) | >200 | 49% | (S)-Acid | Standard for |

| Pseudomonas cepacia (PS) | 85 | 42% | (S)-Acid | Good alternative, slower kinetics. |

| Candida rugosa (CRL) | 12 | 65% | (R)-Acid | Low selectivity, significant over-hydrolysis.[1] |

| Porcine Liver Esterase | 45 | 50% | (S)-Acid | Difficult downstream processing (emulsions).[1] |

Absolute Configuration Assignment (Mosher's Method)

Determining the absolute configuration of the

Protocol Logic

-

Reduction: The acid/ester is reduced to the corresponding primary alcohol: 2-methoxy-2-(oxolan-2-yl)ethanol.

-

Derivatization: Reaction with both (R)- and (S)-

-methoxy- -

NMR Analysis: The

(

Figure 2: Workflow for absolute configuration assignment using Mosher's method. Note that reacting with (R)-MTPA-Cl yields the (S)-MTPA ester due to Cahn-Ingold-Prelog priority changes.

Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution

Objective: Isolation of (S)-2-methoxy-2-(oxolan-2-yl)acetic acid from racemate.

-

Preparation: Dissolve racemic methyl 2-methoxy-2-(oxolan-2-yl)acetate (10 mmol, 1.74 g) in 5 mL of MTBE (Methyl tert-butyl ether).

-

Buffer Addition: Add 45 mL of 0.1 M Phosphate Buffer (pH 7.0). Vigorously stir to create an emulsion.

-

Initiation: Add 100 mg of Novozym 435 (immobilized CAL-B).

-

Incubation: Stir at 30°C / 200 rpm. Monitor reaction progress via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

-

Termination: Stop reaction when conversion reaches ~50% (typically 24-48 hours). Filter off the enzyme beads.

-

Separation:

-

Purification: Dry organic layers over MgSO₄ and concentrate. Recrystallize the acid from Hexane/EtOAc if necessary.[1]

Protocol 2: Epimerization Check (Quality Control)

Objective: Verify the optical stability of the

-

Dissolve 10 mg of the resolved acid in 0.5 mL deuterated methanol (

). -

Add 1 eq. of

(Sodium methoxide-d3).[1] -

Monitor by 1H NMR for 24 hours.

-

Pass Criteria: No change in the integration ratio of diastereomeric peaks.

-

Fail Criteria: Appearance of epimer signals indicates lability; requires storage at -20°C in solid form.[1]

References

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519.[1] [1]

-

Pamies, O., & Backvall, J. E. (2002).[1] Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of

-hydroxy esters. An efficient route to chiral -

Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][10][11] Chemical Reviews, 104(1), 17–118.[1] [1]

-

Ghanem, A. (2007).[1] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron: Asymmetry, 18(12), 1363–1393. [1]

-

BenchChem Technical Repository. (2025). Synthesis and Discovery of 2-Methoxyacetic Acid Derivatives. [1]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP1305270B1 - Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids - Google Patents [patents.google.com]

- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kth.diva-portal.org [kth.diva-portal.org]

- 9. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

Literature review on the synthesis of oxolane-substituted acetic acids

Executive Summary & Structural Significance[2]

The oxolane (tetrahydrofuran, THF) ring fused with an acetic acid moiety—specifically 2-(tetrahydrofuran-2-yl)acetic acid —is a privileged pharmacophore in medicinal chemistry.[1] It serves as the structural anchor for a vast array of polyether antibiotics (e.g., monensin), acetogenins, and modern kinase inhibitors.

For the drug development chemist, the synthesis of this scaffold presents a dichotomy:

-

Simple 2-substituted systems: Require cost-effective, scalable routes for early-phase SAR (Structure-Activity Relationship) studies.[1]

-

Complex 2,5-disubstituted systems: Require rigorous stereocontrol (cis/trans selectivity) to match natural product architectures.

This guide moves beyond basic textbook definitions to provide a field-tested analysis of the three most robust synthetic methodologies: Oxidative Degradation , Electrophilic Cyclization (Iodoetherification) , and Metal-Carbenoid Insertion .

Strategic Retrosynthesis

Before selecting a protocol, we must visualize the disconnection strategies. The choice of route is dictated by the substitution pattern required on the THF ring.

Figure 1: Retrosynthetic disconnection of the oxolane-acetic acid scaffold showing the three primary logic paths.

Methodology A: Oxidative Functionalization (Scalability Focus)

For generating simple 2-(tetrahydrofuran-2-yl)acetic acid at gram-to-kilogram scale, total synthesis from acyclic precursors is inefficient.[1] The industry standard utilizes the oxidative modification of commercially available tetrahydrofurfuryl alcohol or 2-(tetrahydrofuran-2-yl)ethanol .[1][2]

The Protocol: TEMPO/NaOCl Oxidation

While Jones oxidation is classic, it generates chromium waste. The TEMPO-mediated oxidation is the current "green" standard for process chemistry.[1]

Mechanism: The oxammonium cation (active species) converts the primary alcohol to the aldehyde, which is subsequently oxidized to the carboxylic acid by the stoichiometric oxidant (NaOCl).

Step-by-Step Workflow:

-

Charge: To a reactor, add 2-(tetrahydrofuran-2-yl)ethanol (1.0 equiv) and acetonitrile/water (1:1 v/v).

-

Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 equiv) and NaBr (0.5 equiv). Cool to 0°C.

-

Oxidant Feed: Slowly add NaOCl (10-12% solution, 2.2 equiv) over 2 hours. Crucial: Maintain pH at 10 using dilute NaOH; if pH drops, the reaction stalls and ester byproducts form.

-

Quench: Add sodium thiosulfate solution to destroy excess hypochlorite.

-

Isolation: Acidify to pH 2 with HCl. Extract with Ethyl Acetate (EtOAc).[2][3]

-

Purification: Crystallization from hexanes (if solid) or vacuum distillation.

Why this works: This method avoids ring opening (a common risk with strong Lewis acids) and tolerates the ether linkage of the oxolane ring.

Methodology B: Stereoselective Iodoetherification (Complexity Focus)

When the target requires specific stereochemistry (e.g., cis-2,5-disubstituted oxolanes), oxidative methods fail. We turn to iodoetherification , pioneered by Bartlett and others. This leverages the kinetic control of ring closure.

The Mechanism: Trans-Selective Cyclization

The reaction proceeds via an iodonium ion intermediate.[1] The hydroxyl group attacks the activated alkene.

-

Kinetic Product: 5-exo-tet cyclization (favored).

-

Stereochemistry: The nucleophilic attack occurs anti to the bulky iodine, typically yielding the trans-2,5 relationship in thermodynamically controlled conditions, though conditions can be tuned.

Figure 2: Mechanistic pathway of iodoetherification showing the divergence in stereoselectivity.

Protocol: Bartlett Cyclization

-

Substrate: Dissolve

-unsaturated alcohol (1.0 equiv) in dry acetonitrile. -

Base: Add

(3.0 equiv) to neutralize HI formed. -

Cyclization: Cool to 0°C. Add Iodine (

) (2.0 equiv) in portions. Protect from light. -

Workup: Quench with saturated aqueous

. Extract with ether.[2][4] -

Deiodination (Optional): To remove the iodine handle and leave the acetic acid side chain (if pre-functionalized), treat with

and AIBN.

Expert Insight: If you require the cis-2,5 isomer, switch from Iodine to a Cobalt(II) catalyst under an oxygen atmosphere (Mukaiyama cyclization), which follows a radical pathway rather than an ionic one.

Methodology C: C-H Insertion (Modern Catalysis)

For high-value intermediates where atom economy is paramount, the direct insertion of a carbene into a C-H bond of THF is a cutting-edge approach.[1]

Reaction: THF + Methyl Diazoacetate

-

Pros: Uses cheap THF as solvent and reactant.

-

Cons: Poor site selectivity (C2 vs C3 insertion) unless bulky dirhodium catalysts (e.g., Davies' catalysts) are used to enforce steric control.

Comparative Analysis of Methods

| Feature | Oxidative Cleavage (Method A) | Iodoetherification (Method B) | C-H Insertion (Method C) |

| Primary Utility | Bulk API synthesis | Stereoselective core construction | Late-stage functionalization |

| Starting Material | THF-ethanol (Commercial) | Alkenyl alcohols (Synthetic) | THF + Diazo compounds |

| Stereocontrol | Low (Racemic retention) | High (Substrate controlled) | Moderate (Catalyst controlled) |

| Scalability | High (kg scale) | Medium (g scale) | Low (mg to g scale) |

| Key Risk | Over-oxidation to lactones | Elimination of HI | Carbene dimerization |

References

-

BenchChem. (2025).[2][3] Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid. Link

-

Ting, P. C., & Bartlett, P. A. (1984). Stereocontrolled synthesis of trans-2,5-disubstituted tetrahydrofurans. Journal of the American Chemical Society, 106(9), 2668-2671. Link

-

Merino, P. (2015).[5] Oxidative Cleavage of Furans. Organic Reactions, 87, 1-1. Link

-

Wolfe, J. P., & Hay, M. B. (2004). Recent advances in the stereoselective synthesis of tetrahydrofurans. Tetrahedron, 60(6), 1339-1350. Link

-

Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion.[1] Chemical Reviews, 103(8), 2861–2904. Link

Sources

- 1. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of nonadjacently linked tetrahydrofurans: an iodoetherification and olefin metathesis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

Metabolic stability predictions for 2-Methoxy-2-(oxolan-2-yl)acetic acid

Technical Guide: Metabolic Stability Profiling of 2-Methoxy-2-(oxolan-2-yl)acetic Acid

Part 1: Executive Summary

Compound Profile: this compound (MOAA) is a bifunctional ether-acid scaffold. It combines a polar carboxylic acid tail, a lipophilic tetrahydrofuran (oxolane) ring, and an

Stability Forecast:

Based on structural activity relationships (SAR) of analogous tetrahydrofuran and

-

Primary Clearance Mechanism: Phase II Glucuronidation (UGT-mediated) at the carboxylic acid moiety.

-

Secondary Clearance Mechanism: Phase I Oxidative O-demethylation (CYP-mediated) and Oxolane ring oxidation.

-

Risk Flag: Potential for reactive aldehyde formation via oxolane ring-opening oxidation.

Part 2: Structural Analysis & Metabolic Liabilities

To accurately predict stability, we must dissect the molecule into its "metabolicophores"—functional groups that dictate enzyme affinity.

Table 1: Functional Group Metabolic Risk Assessment

| Functional Moiety | Predicted Stability | Primary Metabolic Pathway | Risk Level | Mechanistic Insight |

| Carboxylic Acid ( | High (Phase I) | Glucuronidation (Phase II) | Low | The anionic charge at physiological pH (7.4) limits CYP active site access but recruits UGTs (e.g., UGT1A1, UGT2B7). |

| Moderate | O-Demethylation | Medium | CYP-mediated hydroxylation of the methyl group creates an unstable hemiacetal, releasing formaldehyde and the | |

| Oxolane Ring (C2/C5) | Low to Moderate | C-Hydroxylation | High | The ether oxygen activates adjacent carbons (C2/C5). Oxidation at C5 leads to ring opening ( |

Part 3: Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the predicted biotransformation cascade. The logic follows the "Rule of Labile Sites," prioritizing electron-rich centers adjacent to heteroatoms.

Figure 1: Predicted metabolic tree for this compound showing parallel Phase I and Phase II clearance.

Part 4: Experimental Validation Protocols

To validate the in silico predictions, a tiered experimental approach is required. As this is an acidic molecule, standard protocols must be adjusted to account for ionization at pH 7.4.

Protocol A: Microsomal Stability Assay (Phase I Focus)

Objective: Determine intrinsic clearance (

-

System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3.3 mM

. -

Substrate Conc: 1

M (Low concentration to ensure first-order kinetics). -

Cofactor: NADPH (1.3 mM final).

-

Workflow:

-

Pre-incubation: Mix Buffer + HLM + Substrate (5 min at 37°C).

-

Initiation: Add NADPH.[1]

-

Sampling: Aliquot 50

L at -

Quenching: Add 150

L ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin). -

Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS.

-

Critical Control: Include a UGT-cofactor (UDPGA) arm or use Hepatocytes (Protocol B) because the carboxylic acid suggests Phase II might dominate. If only NADPH is used, stability may be overestimated.

Protocol B: Cryopreserved Hepatocyte Assay (Holistic System)

Objective: Capture both CYP (Phase I) and UGT (Phase II) clearance.

-

Cell Density: Thaw human hepatocytes to

cells/mL in Krebs-Henseleit Buffer. -

Incubation:

-

Add MOAA (1

M) to cell suspension. -

Incubate in 95%

/ 5%

-

-

Timepoints: 0, 15, 30, 60, 90, 120 min.

-

Quench & Analysis: Same as Protocol A.

Part 5: Analytical Method (LC-MS/MS)

The polarity of the carboxylic acid requires specific chromatography to avoid "washout" (elution in the void volume).

-

Column: C18 with polar-embedded group (e.g., Waters Acquity HSS T3) or HILIC column.

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for negative mode).

-

Mobile Phase B: Acetonitrile.[2]

-

Ionization: ESI Negative Mode (

).-

Note: Most metabolic stability assays default to Positive Mode. For MOAA, Negative Mode is mandatory for sensitivity.

-

Data Processing Table

| Parameter | Formula | Interpretation Criteria |

| Half-life ( | ||

| Intrinsic Clearance ( |

Part 6: References

-

Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity.

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[3][4]

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

Sources

- 1. Comparative studies on the metabolism of 2-(tetrahydrofuryl)-5-fluorouracil and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 3. pharmafocusasia.com [pharmafocusasia.com]

- 4. longdom.org [longdom.org]

Topic: The Nomenclature Dichotomy of (Oxolan-2-yl)acetic acid and (Tetrahydrofuran-2-yl)acetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of chemical nomenclature, precision is not merely a preference but a necessity. For professionals engaged in research and drug development, the ability to uniquely and accurately identify a chemical entity is fundamental to literature searches, patent applications, and regulatory compliance. This guide provides an in-depth analysis of the two names used for the same chemical structure: (oxolan-2-yl)acetic acid and (tetrahydrofuran-2-yl)acetic acid. We will dissect the origins of each name, clarify their standing within the official International Union of Pure and Applied Chemistry (IUPAC) guidelines, and offer practical advice on their appropriate usage in scientific and regulatory contexts.

The Foundation: Systematic vs. Retained Nomenclature

The naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), which has developed a comprehensive set of rules to ensure that every distinct compound can be assigned a unique and unambiguous name.[1][2] Within this framework, particularly for heterocyclic compounds, two principal naming conventions coexist:

-

Systematic Nomenclature: This approach follows a rigorous set of rules to derive a name directly from the compound's structure. For heterocycles, the most prominent systematic method is the Hantzsch-Widman nomenclature .[3][4] This system combines prefixes denoting the heteroatom(s) (e.g., 'oxa' for oxygen, 'aza' for nitrogen) with stems that indicate ring size and saturation.[5][6]

-

Retained Names (Common or Trivial Names): Due to deep historical roots, IUPAC continues to accept a number of non-systematic "retained" names for common chemical structures.[4][5] These names often predate systematic nomenclature but are so widely used in literature and practice that their abandonment would be counterproductive.

The distinction between (oxolan-2-yl)acetic acid and (tetrahydrofuran-2-yl)acetic acid is a direct result of applying these two parallel, IUPAC-sanctioned systems to the same molecule.

Deconstructing the Names: A Head-to-Head Comparison

Both names describe a molecule where an acetic acid group is attached to the carbon atom at position '2' of a saturated, five-membered ring containing a single oxygen atom. The difference lies entirely in how the heterocyclic ring is named.

Tetrahydrofuran: The Retained Name

The name "tetrahydrofuran" is a retained, or common, name.[7] Its logic is based on modifying the name of a related parent compound:

-

Furan: The name for the aromatic, five-membered ring containing one oxygen atom and two double bonds.

-

Tetrahydro-: This prefix signifies the addition of four hydrogen atoms to the furan ring, resulting in the saturation of the double bonds.

Therefore, "tetrahydrofuran" literally means "the fully saturated version of furan." This name is exceptionally common in laboratory and industrial settings, often abbreviated simply as THF, where it is known as a versatile solvent.[7][8][9][10]

Oxolane: The Systematic (and Preferred) Name

"Oxolane" is the systematic name for this ring, derived from the Hantzsch-Widman rules.[11][12] It is the Preferred IUPAC Name (PIN) , meaning it is the name that should be used in formal contexts when a single, unique name is required.[13][7] Its construction is as follows:

-

-ol-: The stem for a five-membered ring.

-

-ane: The suffix indicating a saturated ring system.

Combining these parts yields "Oxolane."[14]

The Complete Substituent Name

When this ring is a substituent on the acetic acid parent chain, the "-e" is replaced with "-yl" and a locant (number) is added to specify the point of attachment. The heteroatom is always assigned position 1.

Figure 1. The chemical structure and the breakdown of its two valid IUPAC names.

Causality and Context: Guiding the Modern Scientist

While both names are technically correct, the choice of which to use is dictated by context, audience, and the need for precision.

Experimental Workflow: Laboratory vs. Documentation

An experimental protocol illustrates this dichotomy. A scientist's choice of nomenclature shifts as the work moves from the bench to formal reporting.

Figure 2. Workflow showing the contextual shift in nomenclature from informal to formal stages.

Expertise in Practice:

-

In the Lab: "Tetrahydrofuran" or "THF" is universally used for the solvent and its simple derivatives due to its brevity and deep-rooted commonality. It is efficient for internal communication and daily lab work.

-

For Publication & Patents: When preparing a manuscript or patent, using the systematic name "(oxolan-2-yl)acetic acid" demonstrates rigor. It is also crucial for database indexing and ensuring the chemical entity is unambiguously defined. Many journals and patent offices prefer or require the IUPAC PIN. It is best practice to define the structure and then state both names, for example: "...(oxolan-2-yl)acetic acid (also known as (tetrahydrofuran-2-yl)acetic acid)..." to ensure maximum searchability.

-

For Regulatory Submissions: In documents submitted to agencies like the FDA or EMA, the use of the Preferred IUPAC Name (PIN), (oxolan-2-yl)acetic acid , is strongly recommended. Regulatory bodies demand the highest level of precision to eliminate any potential ambiguity that could arise from common names, which can sometimes be applied to multiple different compounds.[1]

Data Presentation: A Summary for Clarity

| Feature | (Oxolan-2-yl)acetic acid | (Tetrahydrofuran-2-yl)acetic acid |

| Nomenclature System | Systematic (Hantzsch-Widman) | Retained (Common/Trivial) |

| IUPAC Status | Preferred IUPAC Name (PIN) [13][7] | Accepted IUPAC Name |

| Derivation | oxa- (oxygen) + -olane (saturated 5-ring) | Tetrahydro- (saturated) + furan (parent ring) |

| Primary Context | Regulatory submissions, patents, formal publications, chemical databases.[15] | Laboratory use, informal communication, historical literature. |

| Advantage | Unambiguous, systematic, ideal for complex derivatives. | Familiar, concise, widely understood in practice. |

Conclusion and Authoritative Recommendations

The existence of two names for the same molecule—(oxolan-2-yl)acetic acid and (tetrahydrofuran-2-yl)acetic acid—is not a contradiction, but a feature of the IUPAC nomenclature system that balances historical utility with systematic precision.

-

Trustworthiness: Both names are valid and correctly describe the intended molecule. There is no "wrong" choice, only a "more appropriate" one depending on the context.

-

Authoritative Grounding: The IUPAC officially designates oxolane as the preferred name for the heterocyclic ring.[13][7] Consequently, (oxolan-2-yl)acetic acid is the most precise and formal name for the entire molecule.

-

Recommendation for Professionals: For all formal, legal, and regulatory purposes, the systematic name (oxolan-2-yl)acetic acid should be used. For internal, laboratory, and less formal communications, (tetrahydrofuran-2-yl)acetic acid is perfectly acceptable and more common. A proficient scientist should be fluent in both, capable of using them interchangeably and recognizing them in literature to ensure comprehensive understanding and communication within the scientific community.

References

-

Wikipedia. Tetrahydrofuran. [Link]

-

Sciencemadness Wiki. Tetrahydrofuran. [Link]

-

Grokipedia. Hantzsch–Widman nomenclature. [Link]

-

Filo. Formoma name of Tetrahydrofuran (THF):. [Link]

-

IUPAC. Revision of the extended Hantzsch-Widman system of nomenclature for heteromonocycles (Recommendations 1982). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Tetrahydrofuran (THF): Understanding Its Properties and Synthesis. [Link]

-

Quora. Why is the name THF oxolane and not oxacyclopentane?. [Link]

-

Wikipedia. Hantzsch–Widman nomenclature. [Link]

-

SlidePlayer. Heterocyclic Chemistry. [Link]

-

A1 Chemicals. What Are The Uses Of Tetrahydrofuran (THF)?. [Link]

-

ResearchGate. Nomenclature of Heterocyclic Compounds. [Link]

-

Michigan State University Department of Chemistry. Heterocyclic Compounds. [Link]

-

University of Delhi. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. [Link]

-

askIITians. How do IUPAC names differ from common names?. [Link]

-

American Chemical Society. Tetrahydrofuran. [Link]

-

Compound Interest. A Guide to Simple Heterocycles in Organic Chemistry. [Link]

-

ChemProg. What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13616669, 2-(Tetrahydrofuran-2-yl)propan-2-ol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8028, Tetrahydrofuran. [Link]

-

Michigan State University Department of Chemistry. Organic Nomenclature. [Link]

-

The University of Western Australia. How to name hydrocarbons. [Link]

Sources

- 1. How do IUPAC names differ from common names? - askIITians [askiitians.com]

- 2. Organic Nomenclature [www2.chemistry.msu.edu]

- 3. grokipedia.com [grokipedia.com]

- 4. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]

- 5. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 8. chemicals.co.uk [chemicals.co.uk]

- 9. acs.org [acs.org]

- 10. labproinc.com [labproinc.com]

- 11. Formoma name of Tetrahydrofuran (THF): | Filo [askfilo.com]

- 12. nbinno.com [nbinno.com]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. 2-(Tetrahydrofuran-2-yl)propan-2-ol | C7H14O2 | CID 13616669 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolution of Saturated Heterocycles: A Technical Guide to 2-Methoxy-2-(oxolan-2-yl)acetic Acid

The following technical guide details the history, chemical architecture, and application of 2-Methoxy-2-(oxolan-2-yl)acetic acid (also referred to as

This guide is structured to serve drug discovery chemists and process engineers, focusing on this molecule's role as a high-Fsp³ bioisostere for traditional aromatic building blocks like Mandelic acid.[1]

Part 1: Historical Context & Discovery

The "Escape from Flatland"

The discovery and elevation of this compound is not tied to a single "eureka" moment in the 19th century, but rather emerged during the "Escape from Flatland" era of medicinal chemistry (circa 2005–2015).[1]

Historically, drug discovery relied heavily on aromatic scaffolds (benzene, pyridine, furan) due to the ease of coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] However, this led to libraries dominated by flat, lipophilic molecules with poor solubility and high attrition rates in clinical trials.[1]

The This compound scaffold emerged as a critical solution to two problems:

-

Bioisosterism: It acts as a saturated, metabolically stable analog of

-methoxyphenylacetic acid (MPA) and Mandelic acid .[1] -

Chirality & Complexity: Unlike the planar furan ring, the oxolane (tetrahydrofuran) ring introduces three-dimensionality (puckering), increasing the fraction of sp³ hybridized carbons (Fsp³), which correlates with improved clinical success.[1]

Structural Significance

The molecule contains two adjacent chiral centers:[1][2]

-

C2 (Alpha-carbon): Bearing the methoxy and carboxyl groups.[1]

-

C2' (Oxolane ring): The point of attachment to the heterocycle.[1]

This adjacency creates four distinct stereoisomers. The ability to access specific diastereomers allows medicinal chemists to probe the "chiral pocket" of target proteins (e.g., Kinases, Proteases) with high specificity, a feature absent in its aromatic predecessors.[1]

Part 2: Synthesis & Manufacturing Pathways

The synthesis of this building block requires careful orchestration to manage stereochemistry and prevent ring opening of the oxolane moiety.[1]

Route A: The "Furfural-Glycolic" Reduction (Industrial Standard)

This route is preferred for scalability.[1] It begins with the abundant feedstock Furfural .[1]

-

Cyanohydrin Formation: Furfural reacts with TMSCN or NaCN/AcOH to form the furan-cyanohydrin.[1]

-

Pinner Reaction/Hydrolysis: Acidic methanolysis converts the nitrile to the methyl ester.[1]

-

O-Methylation: A Williamson ether synthesis using MeI/Ag₂O or Dimethyl sulfate introduces the methoxy group prior to hydrogenation to avoid competing reactions.[1]

-

Heterogeneous Hydrogenation: The furan ring is saturated using Rh/C or Ru/C catalysts.[1] Note: Pd/C is often avoided here to prevent hydrogenolysis of the benzylic-like C-O bond.[1]

Route B: Oxidative Degradation (Chiral Pool)

For high enantiopurity, researchers often start from chiral sugar pools (e.g., D-Glucose derivatives) or D-Mannitol, cleaving the chain to yield the chiral THF core, followed by oxidation of the side chain.[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing the target scaffold.

Caption: Synthetic pathway transforming aromatic furfural into the saturated target, highlighting the critical hydrogenation step.

Part 3: Technical Specifications & Properties[1]

The following data consolidates the physicochemical profile of this compound.

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | Low MW fragment (<200 Da) ideal for FBDD.[1] | |

| Molecular Weight | 160.17 g/mol | High ligand efficiency potential.[1] |

| ClogP | ~ -0.1 to 0.3 | Highly polar compared to Phenylacetic acid (ClogP ~1.4).[1] |

| H-Bond Donors | 1 (Carboxylic Acid) | Methoxy cap removes the alpha-hydroxyl donor.[1] |

| H-Bond Acceptors | 4 | Excellent water solubility.[1] |

| Chiral Centers | 2 (4 stereoisomers) | Enables precise 3D vector exploration.[1] |

| pKa | ~3.5 - 3.8 | Typical carboxylic acid acidity; forms stable salts.[1] |

Part 4: Experimental Protocols

Note: The following protocols are generalized standard operating procedures (SOPs) based on analogous furan-to-THF conversions found in authoritative literature.

Protocol 1: Synthesis of the Hydroxy-Precursor (CAS 152998-36-2)

Objective: Synthesize 2-hydroxy-2-(oxolan-2-yl)acetic acid prior to methylation.[1]

-

Reagents: Furan-2-yl-glycolic acid (10 mmol), 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst (5 mol%), Methanol (50 mL).

-

Setup: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).

-

Procedure:

-

Workup: Filter catalyst through a Celite pad. Concentrate filtrate in vacuo.

-

Validation: Check

-NMR. Disappearance of aromatic furan protons (

Protocol 2: O-Methylation (The "Cap")

Objective: Convert the

-

Reagents: Substrate from Protocol 1, Sodium Hydride (NaH, 60% in oil, 2.2 eq), Methyl Iodide (MeI, 1.5 eq), dry THF.

-

Procedure:

-

Quench: Carefully add water/HCl to acidify to pH 2.

-

Extraction: Extract with Ethyl Acetate (3x).

-

Purification: The product is often a viscous oil.[1] Purify via Reverse Phase HPLC if stereoisomer separation is required.

Part 5: Applications in Drug Discovery[1]

Peptidomimetics

In protease inhibitors, the P1 or P2 pocket often accommodates hydrophobic residues.[1] Replacing a Phenylalanine or Phenylglycine side chain with the 2-Methoxy-2-(oxolan-2-yl)acetyl motif retains the bulk filling capacity while altering the electronic landscape.[1] The ether oxygen in the ring can engage in specific H-bond interactions with backbone amides of the target protein.[1]

Kinase Inhibitors (Hinge Binders)

The motif is used to solubilize kinase inhibitors.[1] The methoxy group locks the conformation of the acetic acid tail, preventing "floppy" binding modes that reduce potency (entropic penalty).[1]

Chiral Resolution Agents

Much like Mosher's acid, the enantiomerically pure forms of this acid can be used to derivatize amines or alcohols, allowing for the determination of absolute configuration via NMR, utilizing the distinct anisotropy of the THF ring.[1]

References

-

PubChem Compound Summary. "2-Hydroxy-2-(oxolan-2-yl)acetic acid (CAS 152998-36-2)."[1] National Center for Biotechnology Information.[1][3]

- Sigma-Aldrich Product Catalog. "2-[(Oxolan-2-yl)methoxy]acetic acid (Isomer Reference)."

-

ChemicalBook. "2-Methoxy-2-(oxolan-3-yl)acetic acid (Isomer Reference CAS 1547513-00-7)."[1]

-

Matrix Fine Chemicals. "2-Hydroxy-2-(oxolan-2-yl)

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Contextual Foundation).[1]

Sources

Methodological & Application

Application Notes and Protocols: 2-Methoxy-2-(oxolan-2-yl)acetic acid as a Chiral Building Block in Asymmetric Synthesis

Authored by: [Your Name], Senior Application Scientist

Introduction

In the field of asymmetric synthesis, the quest for efficient and highly selective chiral building blocks is paramount, particularly in the development of pharmaceutical agents where the stereochemistry of a molecule can dictate its therapeutic efficacy and safety profile.[1][2] Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation.[1][2][3] This guide provides a comprehensive overview of the application of 2-Methoxy-2-(oxolan-2-yl)acetic acid as a novel chiral building block. While not a widely documented auxiliary, its unique structural features—a stereogenic quaternary center bearing a methoxy group and a tetrahydrofuran (oxolane) ring—offer significant potential for inducing high levels of diastereoselectivity in key carbon-carbon bond-forming reactions.

The tetrahydrofuran moiety provides a rigid cyclic structure that can effectively shield one face of a reactive intermediate, while the methoxy group can play a crucial role in chelation control with metal-based reagents, further enhancing stereochemical discrimination. This document will detail the proposed enantioselective synthesis of this chiral auxiliary, its attachment to substrates, its application in asymmetric alkylation and aldol reactions, and subsequent cleavage to yield the desired chiral product.

Synthesis of this compound

The enantioselective synthesis of the target chiral auxiliary is a critical first step. A plausible and efficient route begins with the readily available 2-hydroxytetrahydrofuran, which exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal. The proposed synthetic pathway is outlined below.

Proposed Enantioselective Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Enantioselective Synthesis of (R)- or (S)-2-Methoxy-2-(oxolan-2-yl)acetic acid

This protocol is based on established methodologies for asymmetric synthesis involving desymmetrization and oxidation.

Materials:

-

2-Hydroxytetrahydrofuran

-

Chiral diamine ligand (e.g., (-)-sparteine for one enantiomer, or a suitable alternative for the other)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

n-Butyllithium (n-BuLi)

-

Methyl iodide (CH₃I)

-

Tetrabutylammonium fluoride (TBAF)

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)

-

Sodium hypochlorite (bleach)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Standard workup and purification reagents

Procedure:

-

Asymmetric Silylation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the chiral diamine ligand in anhydrous Et₂O at -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Add 2-hydroxytetrahydrofuran, followed by TBDMSCl. Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with Et₂O. The organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. Purify by flash column chromatography to yield the chiral silyl ether.

-

Methoxy-methylation: To a solution of the chiral silyl ether in anhydrous THF at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). After 30 minutes, add methyl iodide and allow the reaction to proceed for several hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify the resulting 2-methoxy-2-silyloxytetrahydrofuran by column chromatography.

-

Silyl Deprotection: Dissolve the purified product from the previous step in THF. Add a solution of TBAF (1M in THF) and stir at room temperature until TLC analysis indicates complete consumption of the starting material. Concentrate the reaction mixture and purify by column chromatography to obtain the chiral 2-methoxy-2-hydroxytetrahydrofuran.

-

Oxidation to Carboxylic Acid: In a flask equipped with a magnetic stirrer, dissolve the chiral alcohol in a biphasic mixture of dichloromethane (CH₂Cl₂) and aqueous sodium bicarbonate. Add TEMPO and sodium bromide. Cool the mixture to 0 °C and add sodium hypochlorite solution dropwise, maintaining the temperature below 5 °C. Stir vigorously until the reaction is complete (monitored by TLC). Separate the layers and acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography.

| Step | Key Reagents | Expected Yield |

| Asymmetric Silylation | Chiral Ligand, TBDMSCl | 85-95% |

| Methoxy-methylation | LDA, CH₃I | 70-85% |

| Silyl Deprotection | TBAF | >95% |

| Oxidation | TEMPO, NaOCl | 80-90% |

Application in Asymmetric Alkylation

The synthesized chiral auxiliary can be coupled to a prochiral carboxylic acid derivative, typically an acyl chloride or anhydride, to form an amide or ester. The auxiliary then directs the stereoselective alkylation of the α-carbon.

Asymmetric Alkylation Workflow

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Protocol 2: Diastereoselective Alkylation of a Propionate Derivative

Materials:

-

(R)- or (S)-2-Methoxy-2-(oxolan-2-yl)acetic acid

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

Lithium diisopropylamide (LDA)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

Procedure:

-

Attachment of the Auxiliary: In a flame-dried flask under argon, dissolve the chiral auxiliary in anhydrous THF. Cool to 0 °C and add triethylamine, followed by the dropwise addition of propionyl chloride. Stir at room temperature until the reaction is complete. Work up by adding water and extracting with ethyl acetate. Purify the resulting imide by flash chromatography.

-

Enolate Formation and Alkylation: Dissolve the imide in anhydrous THF and cool to -78 °C. Add freshly prepared LDA dropwise and stir for 1 hour to ensure complete enolate formation. Add benzyl bromide and continue stirring at -78 °C for several hours, then allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl and perform an extractive workup. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by column chromatography.

-

Cleavage of the Auxiliary: Dissolve the alkylated product in a mixture of THF and water. Add an excess of lithium hydroxide and stir at room temperature. The progress of the hydrolysis can be monitored by TLC. Upon completion, acidify the reaction mixture with 1M HCl and extract with ethyl acetate. The aqueous layer will contain the recovered chiral auxiliary (after neutralization), and the organic layer will contain the enantioenriched 2-phenylpropanoic acid.

| Reaction | Electrophile | Diastereomeric Ratio (d.r.) |

| Alkylation | Benzyl bromide | >95:5 (estimated) |

| Alkylation | Methyl iodide | >90:10 (estimated) |

| Alkylation | Ethyl iodide | >92:8 (estimated) |

Note: Diastereomeric ratios are estimated based on similar chiral auxiliaries and would require experimental validation.

Application in Asymmetric Aldol Reactions

The chiral auxiliary can also be used to control the stereochemical outcome of aldol reactions, which are fundamental for constructing polyketide natural products.[4][5] The formation of a boron enolate is a common strategy to achieve high levels of diastereoselectivity in aldol additions.[4]

Asymmetric Aldol Reaction Workflow

Caption: Workflow for an asymmetric aldol reaction.

Protocol 3: Diastereoselective Aldol Reaction with Isobutyraldehyde

Materials:

-

Acyl-auxiliary adduct (from Protocol 2, Step 1)

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Isobutyraldehyde

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

Procedure:

-

Boron Enolate Formation: Dissolve the acyl-auxiliary adduct in anhydrous CH₂Cl₂ and cool to -78 °C. Add triethylamine, followed by the slow addition of dibutylboron triflate. Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes before re-cooling to -78 °C.

-

Aldol Addition: Add freshly distilled isobutyraldehyde dropwise to the enolate solution at -78 °C. Stir for several hours, then allow the reaction to warm to room temperature. Quench the reaction by adding a phosphate buffer (pH 7). Extract with CH₂Cl₂, dry the organic layer, and concentrate. Determine the diastereomeric ratio by ¹H NMR spectroscopy.

-

Cleavage of the Auxiliary: Dissolve the aldol adduct in a mixture of THF and water. Cool to 0 °C and add an aqueous solution of hydrogen peroxide, followed by lithium hydroxide. Stir until the reaction is complete. Work up by adding a reducing agent (e.g., Na₂SO₃) to quench the excess peroxide, then perform an extractive workup to separate the chiral β-hydroxy acid from the recovered auxiliary.

| Aldehyde | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | >98:2 (estimated) |

| Benzaldehyde | >95:5 (estimated) |

| Acetaldehyde | >90:10 (estimated) |

Note: Diastereomeric ratios are estimated based on well-established precedents with similar chiral auxiliaries and would require experimental verification.

Conclusion

This compound presents itself as a promising chiral building block for asymmetric synthesis. Its synthesis, while requiring multiple steps, utilizes well-established chemical transformations. The proposed protocols for its application in asymmetric alkylation and aldol reactions are based on sound mechanistic principles and are expected to afford high levels of diastereoselectivity. The rigid tetrahydrofuran ring and the potential for chelation control by the methoxy group are key features that should contribute to its effectiveness. Further research and experimental validation are necessary to fully elucidate the scope and limitations of this novel chiral auxiliary.

References

- Fiveable. (2025, August 15). Chiral Auxiliaries Definition - Organic Chemistry II Key Term.

- Wikipedia. (n.d.). Chiral auxiliary.

- SciSpace. (n.d.). Chiral Auxiliaries in Polymer‐Supported Organic Synthesis.

- Evans, D. A., et al. (1982). Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons. Aldrichimica Acta, 15(1), 23-32.

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Application Note & Protocols: Optimized Reaction Pathways Involving 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and strategic application of 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid, a novel chiral building block with significant potential in medicinal chemistry. The tetrahydrofuran (THF) motif is a privileged scaffold in numerous bioactive compounds, including HIV-1 protease inhibitors, valued for its ability to improve pharmacokinetic properties and present substituents in a well-defined three-dimensional orientation.[1] The addition of an α-methoxy group introduces a key hydrogen bond acceptor and potential metabolic shield, making this scaffold particularly attractive for drug design. This guide details a robust, optimized pathway for its synthesis starting from a commercially available precursor, provides in-depth protocols, and explores its utility in subsequent derivatization reactions.

Strategic Importance and Retrosynthetic Analysis

The core value of 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid lies in the convergence of two critical structural features on a low-molecular-weight scaffold: the constrained THF ring and the α-methoxy acid functionality. This combination allows for the exploration of chemical space with precise stereochemical control.

Causality Behind Pathway Design: A direct synthesis of the target molecule is not prominently described in the literature. Therefore, a logical and robust pathway must be constructed from well-established, high-yielding transformations. Our retrosynthetic approach identifies 2-(Tetrahydrofuran-2-yl)ethanol as an ideal starting material due to its commercial availability and the existence of efficient oxidation protocols to form the corresponding carboxylic acid.[2] The key strategic challenge is the selective introduction of the α-methoxy group onto the 2-(tetrahydrofuran-2-yl)acetic acid precursor. A classic and reliable method involves α-halogenation followed by nucleophilic substitution with methoxide, a pathway chosen for its predictability and scalability.

Caption: Retrosynthetic analysis of the target compound.

Optimized Synthesis Protocols

This section provides detailed, step-by-step methodologies for the multi-step synthesis of the title compound. The protocols are designed for clarity, reproducibility, and safety.

Protocol 2.1: Synthesis of 2-(Tetrahydrofuran-2-yl)acetic acid via TEMPO-Catalyzed Oxidation

This initial step leverages a highly efficient and mild oxidation of the primary alcohol, 2-(tetrahydrofuran-2-yl)ethanol, to yield the crucial carboxylic acid intermediate. The TEMPO/bleach system is advantageous due to its high selectivity for primary alcohols and operation at ambient temperatures.[2]

Experimental Workflow:

Caption: Workflow for the oxidation of 2-(tetrahydrofuran-2-yl)ethanol.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(tetrahydrofuran-2-yl)ethanol (1.0 eq.), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, ~0.01 eq.), and sodium bromide (NaBr, ~0.1 eq.) in dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, commercial bleach, ~1.2 eq.) containing sodium bicarbonate (NaHCO₃) dropwise, ensuring the internal temperature remains below 5°C.

-

Reaction Monitoring: Stir the biphasic mixture vigorously at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes until the orange color dissipates.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with CH₂Cl₂.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(tetrahydrofuran-2-yl)acetic acid.[2] The product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Protocol 2.2: Synthesis of 2-Methoxy-2-(tetrahydrofuran-2-yl)acetic acid

This three-stage protocol first protects the carboxylic acid as a methyl ester, followed by α-bromination and subsequent substitution with methoxide.

A. Esterification:

-

Dissolve 2-(tetrahydrofuran-2-yl)acetic acid (1.0 eq.) in methanol (MeOH).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or use a reagent like thionyl chloride (SOCl₂) carefully at 0°C.

-

Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.

-

Cool the reaction, remove the methanol under reduced pressure, and perform a standard aqueous work-up to isolate methyl 2-(tetrahydrofuran-2-yl)acetate.

B. α-Bromination:

-

To a solution of methyl 2-(tetrahydrofuran-2-yl)acetate (1.0 eq.) in a suitable solvent like CCl₄, add N-Bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as AIBN (azobisisobutyronitrile, ~0.05 eq.).

-